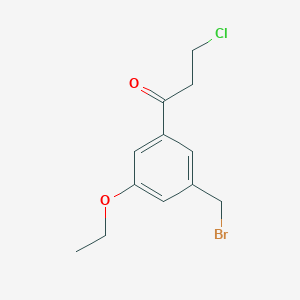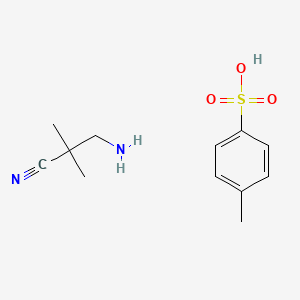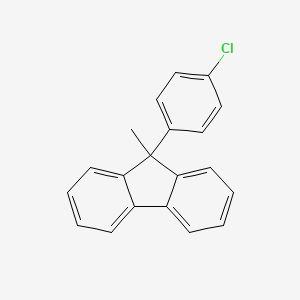
9H-Fluorene, 9-(4-chlorophenyl)-9-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene, 9-(4-chlorophenyl)-9-methyl- is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a 4-chlorophenyl group and a methyl group attached to the 9th position of the fluorene core. Fluorene derivatives are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 9-(4-chlorophenyl)-9-methyl- typically involves the reaction of fluorene with 4-chlorobenzyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 9H-Fluorene, 9-(4-chlorophenyl)-9-methyl- can undergo oxidation reactions to form fluorenone derivatives.
Reduction: The compound can be reduced to form dihydrofluorene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated and nitrated fluorene derivatives.
Applications De Recherche Scientifique
9H-Fluorene, 9-(4-chlorophenyl)-9-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 9H-Fluorene, 9-(4-chlorophenyl)-9-methyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dichloro-9H-fluorene: Known for its use in the synthesis of antimalarial drugs.
9,9-Bis(4-hydroxyphenyl)fluorene: Utilized in the production of advanced materials and polymers.
Uniqueness
9H-Fluorene, 9-(4-chlorophenyl)-9-methyl- is unique due to the presence of both a 4-chlorophenyl group and a methyl group at the 9th position, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
60253-06-7 |
|---|---|
Formule moléculaire |
C20H15Cl |
Poids moléculaire |
290.8 g/mol |
Nom IUPAC |
9-(4-chlorophenyl)-9-methylfluorene |
InChI |
InChI=1S/C20H15Cl/c1-20(14-10-12-15(21)13-11-14)18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 |
Clé InChI |
YYMMBGJNONZBNU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



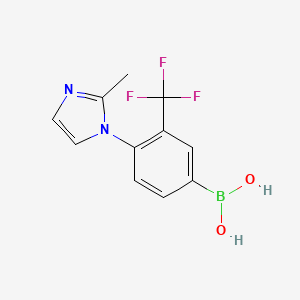
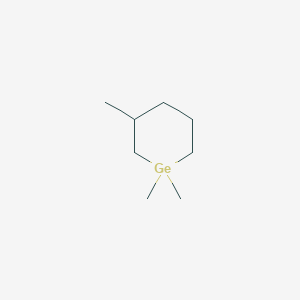
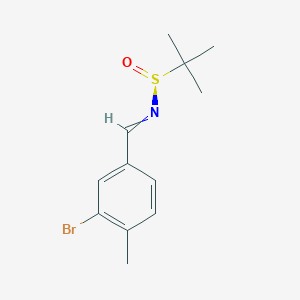


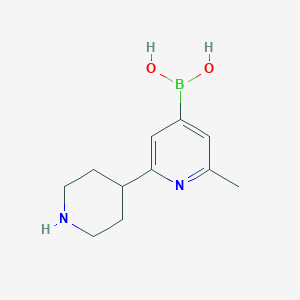
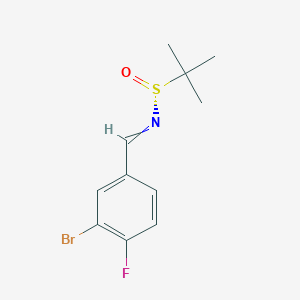
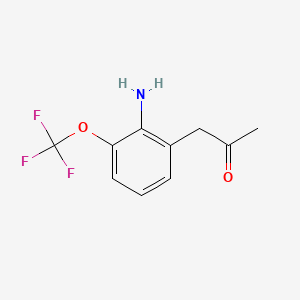
![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)

